molecular formula C10H13NO2 B2968925 N-methyl-N-phenylalanine CAS No. 214709-71-4

N-methyl-N-phenylalanine

Cat. No. B2968925
CAS RN: 214709-71-4
M. Wt: 179.219
InChI Key: BEIMQZCXRUNTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-phenylalanine” is a derivative of the amino acid phenylalanine . It is a compound that has been methylated, meaning a methyl group has been added. This modification can alter the properties and behavior of the molecule .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which would include N-methyl-N-phenylalanine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is influenced by factors such as solvent polarity and the steric demand of the initiators and monomers . Another method involves an enzymatic system for the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine .


Molecular Structure Analysis

The molecular formula of N-methyl-N-phenylalanine is C10H13NO2, with an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .


Chemical Reactions Analysis

N-formylation and N-methylation of amines are important reactions in the production of a wide range of key intermediates and compounds. These reactions can be environmentally benign when using carbon dioxide (CO2) as the carbon source and hydrosilanes as reductants .

Scientific Research Applications

AIE Luminogens

“N-methyl-N-phenylalanine” is used in the development of AIE Luminogens , a family of new materials with multifaceted functionalities . These materials have various applications in scientific research, including optoelectronics, bioimaging, and sensing .

Sweetener Synthesis

“N-methyl-N-phenylalanine” plays a crucial role in the synthesis of a novel sweetener with high sweetness strength . The synthesized sweetener, N-[N-3-(2-hydroxy-4-methyl-phenyl) propyl-α-aspartyl]-l-phenylalanine-1-methylester, has an extremely high sweetness potency .

Chiral Mobile Phase Additive

N,N-Dimethyl-L-phenylalanine, a derivative of “N-methyl-N-phenylalanine”, is used to prepare Cu (II)-L-amino acid complex . This complex serves as a chiral mobile phase additive for the resolution of enantiomers .

Total Synthesis of Paliurine E and Almazole D

“N-methyl-N-phenylalanine” is also used in the total synthesis of (−)-paliurine E and almazole D . These are complex organic compounds with potential applications in medicinal chemistry .

Peptide Synthesis

“N-methyl-N-phenylalanine” is used in peptide synthesis , specifically in the total synthesis of natural pepticinnamin E . This involves the preparation of large-scale compounds through a concise and efficient method .

Synthesis of Neotame Derivatives

“N-methyl-N-phenylalanine” is used in the synthesis of neotame derivatives . Neotame is a sweetener with high sweetness potency and excellent stability . The introduction of different kinds of alkyl to the azyl of asparagines of aspartame (APM) leads to the synthesis of neotame derivatives with distinguished sweetness potency .

properties

IUPAC Name

2-(N-methylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIMQZCXRUNTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.